N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide

Catalog No.
S2815515
CAS No.
2097925-93-2
M.F
C18H20N2O2
M. Wt
296.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylp...

CAS Number

2097925-93-2

Product Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide

Molecular Formula

C18H20N2O2

Molecular Weight

296.37

InChI

InChI=1S/C18H20N2O2/c1-13-4-2-3-5-17(13)22-12-18(21)20-11-14-6-9-16(19-10-14)15-7-8-15/h2-6,9-10,15H,7-8,11-12H2,1H3,(H,20,21)

InChI Key

ILCIJICYUYPTJR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3CC3

solubility

not available

Potential Therapeutic Agent:

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide, also known as PF-06451855, is a synthetic compound that has been investigated for its potential as a therapeutic agent for various diseases. Studies suggest that it may possess antibacterial, antifungal, and anticancer properties. [, , ]

  • Antibacterial activity: PF-06451855 has demonstrated activity against a broad spectrum of bacteria, including both gram-positive and gram-negative strains. It is believed to function by inhibiting the growth of bacteria through a mechanism that is not yet fully understood. []
  • Antifungal activity: Studies have shown that PF-06451855 exhibits antifungal activity against various fungal pathogens. Similar to its antibacterial mechanism, the exact mode of action against fungi remains under investigation. []
  • Anticancer properties: Research suggests that PF-06451855 may have potential for cancer treatment. Studies have reported that the compound can induce cell death in cancer cells while having minimal effects on healthy cells. []

Mechanism of Action Studies:

While the precise mechanisms by which PF-06451855 exerts its antibacterial, antifungal, and anticancer effects are not fully elucidated, ongoing research is attempting to shed light on these processes.

  • Inhibition of bacterial enzymes: Some studies suggest that PF-06451855 might inhibit essential bacterial enzymes, thereby hindering bacterial growth and proliferation. []
  • Disruption of fungal cell membranes: Research indicates that PF-06451855 may disrupt the structure and function of fungal cell membranes, leading to fungal cell death. []
  • Induction of apoptosis in cancer cells: Studies suggest that PF-06451855 may trigger apoptosis, a form of programmed cell death, in cancer cells. []

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide is a chemical compound characterized by its unique structural features, which include a cyclopropyl group, a pyridine ring, and an acetamide moiety. The compound's molecular formula is C17H20N2O2, and it has a molecular weight of approximately 284.36 g/mol. The presence of the cyclopropyl group contributes to its distinctive chemical properties, while the 2-methylphenoxy group enhances its potential biological activity.

Typical of amides and aromatic compounds. Key reactions may include:

  • Hydrolysis: N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide can hydrolyze in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The acetamide nitrogen can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Research indicates that N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide exhibits significant biological activity, particularly as an inhibitor of specific protein interactions. This compound has been explored for its potential therapeutic applications in treating various diseases, including cancers associated with mutations in the menin gene. Its ability to inhibit the interaction between menin and mixed lineage leukemia proteins suggests a promising role in cancer treatment .

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, a cyclopropyl group is introduced to form the 6-cyclopropylpyridine.
  • Alkylation: The pyridine derivative is then alkylated with a suitable methylating agent to introduce the methyl group.
  • Coupling Reaction: The resulting intermediate is coupled with 2-(2-methylphenoxy)acetyl chloride or an equivalent acetic acid derivative to form the final amide structure.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide shows potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting specific protein interactions involved in cancer.
  • Research Tools: It can serve as a tool compound in biochemical research to study menin-related pathways and their implications in various diseases.

Studies on N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide have focused on its interactions with proteins involved in cell signaling pathways. Notably, it has been shown to inhibit the menin-mixed lineage leukemia interaction, which is critical in certain types of leukemia . Further interaction studies are necessary to elucidate its binding affinities and mechanisms of action.

Several compounds share structural similarities with N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-methylphenyl)-N'-(6-cyclopropylpyridin-3-yl)methanamideContains a phenyl group instead of a phenoxyPotentially different biological activity due to altered hydrophobic interactions
N-[4-(trifluoromethyl)phenyl]-N'-(6-cyclopropylpyridin-3-yl)methanamideTrifluoromethyl group enhances lipophilicityMay exhibit different pharmacokinetic properties
N-[5-chloro-2-pyridyl]-N'-(6-cyclopropylpyridin-3-yl)methanamideChlorine substitution affects electronic propertiesPotentially different reactivity patterns

These compounds highlight the uniqueness of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide through variations in their substituents, which can influence their biological activities and chemical reactivities.

XLogP3

2.6

Dates

Last modified: 08-17-2023

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